What are the chemical properties of Fmoc-Arg(Pbf)-OMe?
What are the chemical properties of Fmoc-Arg(Pbf)-OMe?
Topic: Chemical Properties and Technical Profile of Fmoc-Arg(Pbf)-OMe Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]
Advanced Technical Guide for Peptide Chemistry & Drug Design[1][2][3]
Executive Summary
Fmoc-Arg(Pbf)-OMe (CAS 813452-47-0) is a fully protected L-arginine derivative serving as a critical intermediate in high-fidelity peptide synthesis.[1][2] Unlike the standard building block Fmoc-Arg(Pbf)-OH used in Solid Phase Peptide Synthesis (SPPS), this methyl ester variant is primarily utilized in solution-phase synthesis , the generation of peptide mimetics , and as a stable precursor for C-terminal modifications (e.g., hydrazides or aldehydes).[1][2]
Its chemical value lies in its orthogonal protection scheme : the N-terminal Fmoc group (base-labile), the side-chain Pbf group (acid-labile), and the C-terminal Methyl Ester (hydrolysis-labile).[1][2] Mastering the deprotection dynamics of this molecule is essential for preventing common side reactions such as racemization and lactamization during complex fragment couplings.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | |
| CAS Number | 813452-47-0 |
| Molecular Formula | |
| Molecular Weight | 662.81 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Standard | |
| Chiral Purity |
Structural Analysis & Orthogonality
The utility of Fmoc-Arg(Pbf)-OMe is defined by the interplay of its three protecting groups.[2] Understanding the specific lability of each group is required to design successful synthetic routes.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Protects the
-amine.[1][2] Removed by secondary amines (e.g., 20% Piperidine) via an E1cB elimination mechanism.[1] -
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidino side chain.[1][2][3][4] It is more acid-labile than the older Pmc group and suppresses the formation of sulfonated side-products (e.g., on Tryptophan). It is cleaved by high concentrations of Trifluoroacetic Acid (TFA).[1][2][5]
-
OMe (Methyl Ester): Protects the C-terminal carboxyl.[1][2] It is stable to the acidic conditions used for Pbf removal and the basic conditions used for Fmoc removal (under controlled conditions), but is typically removed via saponification (LiOH/NaOH) or specific nucleophilic displacement.
Visualization: Orthogonality Logic
*Caption: Orthogonal protection scheme demonstrating the specific reagents required to cleave each group while maintaining the stability of others. Note: OMe stability in base depends on concentration and time.
Reactivity & Deprotection Dynamics[1][9]
A. The "Base Sensitivity Paradox" (Fmoc vs. OMe)
A common challenge with Fmoc-Arg(Pbf)-OMe is the selective removal of the methyl ester (OMe) without affecting the Fmoc group. Standard saponification (NaOH/MeOH) often leads to premature Fmoc removal or racemization.[1][2]
-
Solution: Use Calcium Iodide (
) in ethyl acetate or Trimethyltin hydroxide ( ) .[1][2] These reagents facilitate ester hydrolysis under neutral or mild conditions that preserve the Fmoc group [1].
B. Pbf Cleavage Mechanism
The Pbf group is designed to be cleaved by TFA.[3] Upon cleavage, the Pbf moiety forms a stable sulfonyl cation.
-
Critical Risk: If not scavenged, this cation can re-attach to the arginine side chain or alkylate Tryptophan residues (if present).
-
Mitigation: Always use a scavenger cocktail containing water and Triisopropylsilane (TIS) or Thioanisole.[1][2]
C. Synthesis Pathway
Industrial synthesis typically follows this route to ensure high optical purity:
-
Esterification: L-Arginine
Arg-OMe (using /MeOH). -
N-Protection: Arg-OMe
Boc-Arg-OMe.[1][2] -
Side-Chain Protection: Boc-Arg-OMe + Pbf-Cl
Boc-Arg(Pbf)-OMe.[1][2] -
Exchange: Boc-Arg(Pbf)-OMe
Arg(Pbf)-OMe Fmoc-Arg(Pbf)-OMe . Note: This route avoids direct esterification of Fmoc-Arg(Pbf)-OH, which can lead to Fmoc loss or side reactions.[1][2]
Experimental Protocols
Protocol A: Selective Methyl Ester Hydrolysis (Fmoc Preservation)
Target: Convert Fmoc-Arg(Pbf)-OMe to Fmoc-Arg(Pbf)-OH without Fmoc loss.[1][2]
-
Dissolution: Dissolve 1.0 mmol of Fmoc-Arg(Pbf)-OMe in 10 mL of anhydrous Ethyl Acetate.
-
Reagent Addition: Add 3.0 equivalents of anhydrous Calcium Iodide (
). -
Reaction: Stir at reflux or
under inert atmosphere ( ) for 4–6 hours. Monitor by TLC/HPLC. -
Quench: Cool to room temperature. Add dilute HCl (1M) to solubilize calcium salts.[1][2]
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Validation: This method minimizes racemization and prevents the base-catalyzed removal of Fmoc [1].
Protocol B: Global Deprotection (Pbf Removal)
Target: Remove Pbf side-chain protection (typically post-synthesis).[1][2]
-
Cocktail Preparation: Prepare a solution of TFA / TIS /
(95:2.5:2.5 v/v/v). -
Reaction: Add the protected peptide/amino acid to the cocktail (10 mL per gram of resin/compound).
-
Incubation: Stir at room temperature for 2–3 hours. Pbf is slower to remove than Boc but faster than Pmc.
-
Precipitation: Evaporate TFA under nitrogen flow to a small volume. Precipitate in cold diethyl ether.
-
Isolation: Centrifuge and wash the pellet 3x with cold ether.
Troubleshooting & Side Reactions
| Issue | Cause | Solution |
| Racemization | High pH during saponification of OMe.[1][2] | Use |
| Fmoc Loss | Exposure to secondary amines or strong inorganic bases. | Avoid piperidine until OMe is removed. Ensure saponification pH < 10.[6] |
| Trp Alkylation | Pbf cation attacks Tryptophan during TFA cleavage. | Add Thioanisole or Dithiothreitol (DTT) to the cleavage cocktail. |
| Sulfonation | Incomplete Pbf removal or re-attachment. | Extend cleavage time to 3-4 hours; ensure high TFA concentration (>90%). |
Visualization: Synthesis & Degradation Pathways
Caption: Synthetic route to Fmoc-Arg(Pbf)-OMe and potential divergence points for hydrolysis vs. degradation.
References
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Source: Molecules (MDPI) / National Institutes of Health (NIH).[1][2] Context: Describes the method for hydrolyzing methyl esters without removing the Fmoc group, essential for handling Fmoc-Arg(Pbf)-OMe. URL:[Link]
Sources
- 1. Fmoc-Arg(Pbf)-OMe | 813452-47-0 [chemicalbook.com]
- 2. N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | C34H40N4O7S | CID 11354259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]
